molecular formula C20H13Br2ClN2O2 B11068362 7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11068362
M. Wt: 508.6 g/mol
InChI Key: GRSXSMYAEDVKNA-UHFFFAOYSA-N
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Description

7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and furan groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to bromination, chlorination, and cyclization reactions under controlled conditions. Common reagents used in these reactions include bromine, chlorine, and furan derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-7H-furo(3,2-g)chromen-7-one
  • 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3-benzoxazine

Uniqueness

7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both bromine and chlorine atoms, as well as the furan ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H13Br2ClN2O2

Molecular Weight

508.6 g/mol

IUPAC Name

7,9-dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H13Br2ClN2O2/c21-12-8-14-17-10-16(11-3-5-13(23)6-4-11)24-25(17)20(18-2-1-7-26-18)27-19(14)15(22)9-12/h1-9,17,20H,10H2

InChI Key

GRSXSMYAEDVKNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CO5

Origin of Product

United States

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